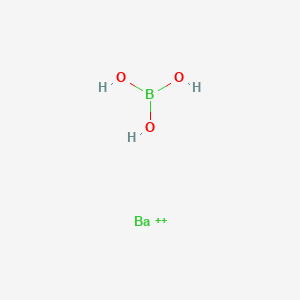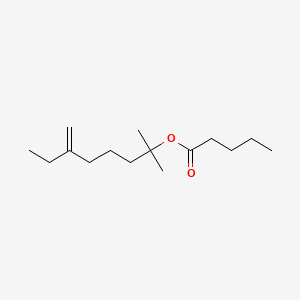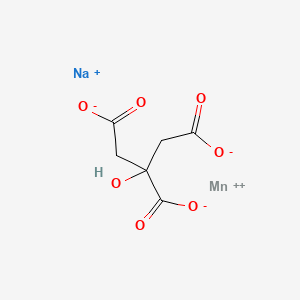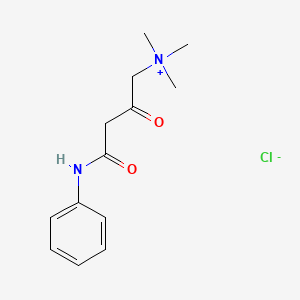
Orthoboric acid, barium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Orthoboric acid, barium salt, also known as barium borate, is a chemical compound composed of barium, boron, oxygen, and hydrogen. It is typically encountered as a white crystalline solid and is known for its various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Orthoboric acid, barium salt can be synthesized through the reaction of barium hydroxide with boric acid. The reaction typically occurs in an aqueous solution and results in the formation of barium borate and water: [ \text{Ba(OH)}_2 + 2 \text{H}_3\text{BO}_3 \rightarrow \text{Ba(BO}_2\text{OH)}_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the controlled reaction of barium chloride with sodium borate in an aqueous medium. The resulting precipitate is then filtered, washed, and dried to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: Orthoboric acid, barium salt undergoes various chemical reactions, including:
Acid-Base Reactions: It can react with strong acids to form barium salts and boric acid.
Hydrolysis: In the presence of water, it can hydrolyze to form barium hydroxide and boric acid.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, potassium hydroxide.
Major Products Formed:
Barium Chloride: Formed when reacting with hydrochloric acid.
Barium Sulfate: Formed when reacting with sulfuric acid.
Wissenschaftliche Forschungsanwendungen
Orthoboric acid, barium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of boron metabolism and its effects on biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of specialty glasses and ceramics due to its unique properties.
Wirkmechanismus
The mechanism by which orthoboric acid, barium salt exerts its effects involves its interaction with biological molecules. As a Lewis acid, it can form complexes with amino acids, nucleotides, and other biomolecules through electron donor-acceptor interactions. These complexes can influence various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Orthoboric acid, barium salt can be compared with other borate compounds, such as:
Sodium Borate (Borax): Commonly used in detergents and as a flux in metallurgy.
Calcium Borate: Used in the production of glass and ceramics.
Magnesium Borate: Known for its flame-retardant properties.
Eigenschaften
CAS-Nummer |
23436-05-7 |
|---|---|
Molekularformel |
BBaH3O3+2 |
Molekulargewicht |
199.16 g/mol |
IUPAC-Name |
barium(2+);boric acid |
InChI |
InChI=1S/BH3O3.Ba/c2-1(3)4;/h2-4H;/q;+2 |
InChI-Schlüssel |
TZVCFPJDJMRQID-UHFFFAOYSA-N |
Kanonische SMILES |
B(O)(O)O.[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N,N-bis[3-(dimethylamino)propyl]formamide](/img/structure/B12665544.png)





